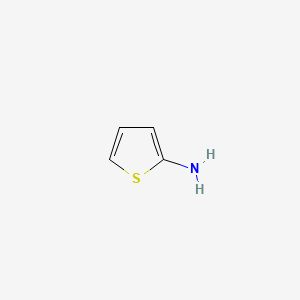
2-Thiophenamine
Cat. No. B1582638
Key on ui cas rn:
616-46-6
M. Wt: 99.16 g/mol
InChI Key: GLQWRXYOTXRDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06911543B2
Procedure details


3,3-Dimethyl-2-formyl propionitrile sodium (3.33 g, 20.2 mmol) can readily be prepared from the method described by Bertz, S. H., et al., J. Org. Chem., 47, 2216-2217 (1982). 3,3-Dimethyl-2-formyl propionitrile sodium is dissolved in MeOH (40 mL), and concentrated HCl (4 mL) and the hexachlorostannate salt of 2-aminothiophene (10.04 g, 19.1 mmol) in MeOH (130 mL) is slowly added drop-wise to the mixture. Following addition, the mixture is heated to reflux in an oil bath (80° C.) for 4 h, and then MeOH (10 mL) and concentrated HCl (10 mL) are added. The reaction continued refluxing for another 20 h. The solution is cooled to rt, and the reaction is concentrated in vacuo. The purple residue is dissolved in H2O (60 mL), and the slurry is filtered. The cake is pulverized and stirred vigorously with 5% MeOH/CHCl3 (105 mL) while heating to 55° C. The mixture is cooled and filtered, and the organic layer is concentrated to a green oil. The crude material is chromatographed over 130 g slurry-packed silica, eluting with 30% EtOAc/hexane to afford thieno[2,3-b]pyridine-5-carbonitrile (C105) as a pale yellow solid (24% yield). HRMS (FAB) calculated for C8H4N2S+H: 161.0173, found 161.0173 (M+H).
Name
3,3-Dimethyl-2-formyl propionitrile sodium
Quantity
3.33 g
Type
reactant
Reaction Step One

Name
3,3-Dimethyl-2-formyl propionitrile sodium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



[Compound]
Name
hexachlorostannate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four





Yield
24%
Identifiers


|
REACTION_CXSMILES
|
[Na].C[CH:3]([CH3:9])[CH:4]([CH:7]=O)[C:5]#[N:6].Cl.[NH2:11][C:12]1[S:13][CH:14]=[CH:15]C=1>CO>[S:13]1[C:12]2=[N:11][CH:7]=[C:4]([C:5]#[N:6])[CH:3]=[C:9]2[CH:15]=[CH:14]1 |f:0.1,^1:0|
|
Inputs


Step One
|
Name
|
3,3-Dimethyl-2-formyl propionitrile sodium
|
|
Quantity
|
3.33 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na].CC(C(C#N)C=O)C
|
Step Two
|
Name
|
3,3-Dimethyl-2-formyl propionitrile sodium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na].CC(C(C#N)C=O)C
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
[Compound]
|
Name
|
hexachlorostannate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
10.04 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1SC=CC1
|
Step Six
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred vigorously with 5% MeOH/CHCl3 (105 mL)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction continued refluxing for another 20 h
|
|
Duration
|
20 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is cooled to rt
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction is concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The purple residue is dissolved in H2O (60 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the slurry is filtered
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while heating to 55° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the organic layer is concentrated to a green oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material is chromatographed over 130 g slurry-packed silica
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 30% EtOAc/hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C=CC=2C1=NC=C(C2)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 24% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
